Cas no 3883-64-5 (7-Aminoisobenzofuran-1(3H)-one)

7-Aminoisobenzofuran-1(3H)-one is a heterocyclic organic compound featuring an amino-substituted isobenzofuranone core structure. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its fused bicyclic framework and functionalized amine group enable versatile reactivity, facilitating modifications for targeted applications. The compound exhibits stability under standard handling conditions, making it suitable for further derivatization. Its structural properties contribute to its utility in constructing complex heterocycles, often employed in medicinal chemistry for drug discovery. High-purity grades are available to ensure consistency in research and industrial processes.
7-Aminoisobenzofuran-1(3H)-one structure
3883-64-5 structure
商品名:7-Aminoisobenzofuran-1(3H)-one
CAS番号:3883-64-5
MF:C8H7NO2
メガワット:149.1467
MDL:MFCD02091632
CID:1005911
PubChem ID:10909726

7-Aminoisobenzofuran-1(3H)-one 化学的及び物理的性質

名前と識別子

    • 7-amino-1(3H)-Isobenzofuranone
    • 7-amino-3H-2-benzofuran-1-one
    • 7-AMINOISOBENZOFURAN-1(3H)-ONE
    • 4-amino-3H-isobenzofuran-1-one
    • 7-amino-3H-isobenzofuran-1-one
    • 7-aminophtalide
    • 7-Amino-phthalid
    • 7-aminophthalide
    • 7-azanyl-3H-2-benzofuran-1-one
    • 1(3H)-Isobenzofuranone, 7-amino-
    • 7-AMINOZSOBENZOFURAN-1(3H)-ONE
    • 7-amino-2-benzofuran-1(3H)-one
    • 7-amino-1,3-dihydro-2-benzofuran-1-one
    • 7-Amino-1(3H)-isobenzofuranon
    • ZOKRDQGDSFSYSE-UHFFFAOYSA-N
    • 7-aminoisobenzo[b]furan-1(3h)-one
    • FCH845426
    • TRA0044801
    • A8242
    • AMY36320
    • AKOS006278797
    • 7-amino-3H-isobenzofuran-1-one;7-Aminoisobenzofuran-1(3H)-one
    • A824293
    • SCHEMBL1611599
    • DB-091169
    • DTXSID20447958
    • EN300-6770295
    • CS-0452030
    • F16457
    • MFCD02091632
    • AS-60050
    • 3883-64-5
    • 7-Aminoisobenzofuran-1(3H)-one
    • MDL: MFCD02091632
    • インチ: 1S/C8H7NO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4,9H2
    • InChIKey: ZOKRDQGDSFSYSE-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C(=C([H])C([H])=C([H])C=2C1([H])[H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 149.04800
  • どういたいしつりょう: 149.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52.3

じっけんとくせい

  • PSA: 52.32000
  • LogP: 1.52040

7-Aminoisobenzofuran-1(3H)-one セキュリティ情報

7-Aminoisobenzofuran-1(3H)-one 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

7-Aminoisobenzofuran-1(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM362287-250mg
7-Aminoisobenzofuran-1(3h)-one
3883-64-5 95%+
250mg
$*** 2023-05-30
eNovation Chemicals LLC
D582421-500mg
7-aMinoisobenzofuran-1(3H)-one
3883-64-5 95%
500mg
$1076 2024-05-24
Alichem
A019094085-1g
7-Aminoisobenzofuran-1(3H)-one
3883-64-5 95%
1g
$1393.80 2023-09-02
abcr
AB482174-5 g
7-Aminozsobenzofuran-1(3H)-one; .
3883-64-5
5g
€2129.00 2023-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A907152-1g
7-Aminoisobenzofuran-1(3H)-one
3883-64-5 95%
1g
2,494.80 2021-05-17
eNovation Chemicals LLC
K24465-1g
7-AMINOISOBENZOFURAN-1(3H)-ONE
3883-64-5 95%
1g
$995 2023-09-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB40368-1g
7-Aminoisobenzofuran-1(3H)-one
3883-64-5 97%
1g
¥2716 2023-09-15
1PlusChem
1P0034UF-100mg
7-aminoisobenzofuran-1(3H)-one
3883-64-5 95%
100mg
$443.00 2024-05-03
1PlusChem
1P0034UF-250mg
7-aminoisobenzofuran-1(3H)-one
3883-64-5 95%
250mg
$681.00 2024-05-03
Aaron
AR00352R-250mg
7-aminoisobenzofuran-1(3H)-one
3883-64-5 95%
250mg
$693.00 2025-01-21

7-Aminoisobenzofuran-1(3H)-one 関連文献

7-Aminoisobenzofuran-1(3H)-oneに関する追加情報

7-Aminoisobenzofuran-1(3H)-one: A Comprehensive Overview

7-Aminoisobenzofuran-1(3H)-one (CAS No 3883-64-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique isobenzofuranone skeleton with an amino group substitution, exhibits a range of intriguing properties that make it a valuable subject for research and development. In this article, we will delve into the structural features, synthesis methods, applications, and the latest advancements related to 7-Aminoisobenzofuran-1(3H)-one.

The molecular structure of 7-Aminoisobenzofuran-1(3H)-one is defined by its fused bicyclic system, which consists of a benzene ring and a gamma-lactam moiety. The amino group at the 7-position introduces unique electronic and steric effects, influencing the compound's reactivity and biological activity. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

One of the most notable aspects of 7-Aminoisobenzofuran-1(3H)-one is its role in medicinal chemistry. Researchers have exploited its structural versatility to design and synthesize derivatives with enhanced pharmacokinetic profiles and improved bioavailability. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression. These findings underscore the importance of 7-Aminoisobenzofuran-1(3H)-one as a scaffold for developing novel therapeutic agents.

In addition to its medicinal applications, 7-Aminoisobenzofuran-1(3H)-one has found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing advanced materials for catalysis and sensing applications. Recent advancements in this area include the development of highly selective sensors for detecting trace amounts of heavy metals in environmental samples. Such innovations highlight the compound's potential beyond traditional pharmaceutical applications.

The synthesis of 7-Aminoisobenzofuran-1(3H)-one has been extensively studied, with researchers developing efficient routes to access this compound on both laboratory and industrial scales. A widely adopted method involves the cyclization of appropriately substituted aminoaromatic aldehydes under acidic conditions. This approach not only ensures high yields but also allows for easy functionalization to generate diverse derivatives. Moreover, green chemistry principles have been integrated into these synthetic protocols to minimize environmental impact and promote sustainability.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 7-Aminoisobenzofuran-1(3H)-one. These tools enable precise characterization, which is crucial for ensuring the reliability of experimental results in both academic and industrial settings.

In conclusion, 7-Aminoisobenzofuran-1(3H)-one (CAS No 3883-64-5) stands as a testament to the ingenuity of chemical synthesis and its far-reaching applications across multiple disciplines. As research continues to uncover new facets of this compound's potential, it is poised to play an even greater role in advancing science and technology.

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Amadis Chemical Company Limited
(CAS:3883-64-5)7-Aminoisobenzofuran-1(3H)-one
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清らかである:99%
はかる:1g
価格 ($):310.0